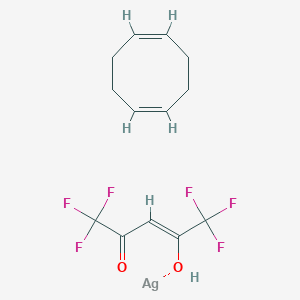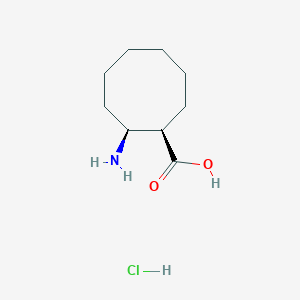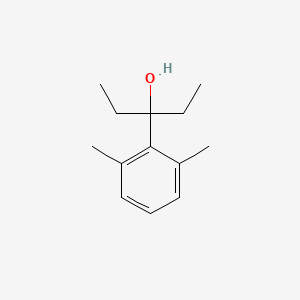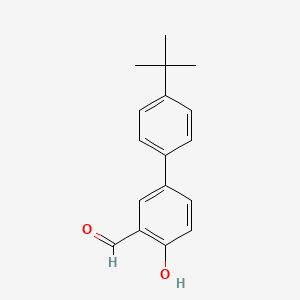
(2-(苯甲氧基)吡啶-4-基)甲醇
描述
“(2-(Benzyloxy)pyridin-4-yl)methanol” is a chemical compound that is commonly used as an organic building block in the synthesis of various organic molecules. It has a molecular formula of C13H13NO2 and a molecular weight of 215.25 g/mol .
Molecular Structure Analysis
The molecular structure of “(2-(Benzyloxy)pyridin-4-yl)methanol” consists of a pyridine ring attached to a methanol group through a benzyloxy group . The InChI code for this compound is 1S/C13H13NO2/c15-9-12-7-4-8-14-13 (12)16-10-11-5-2-1-3-6-11/h1-8,15H,9-10H2 .Physical And Chemical Properties Analysis
“(2-(Benzyloxy)pyridin-4-yl)methanol” is a white crystalline powder. It has a molecular formula of C13H13NO2 and a molecular weight of 215.25 g/mol .科学研究应用
合成与催化
环境友好型合成: Ágai 等人 (2004) 的一项研究提出了一种可扩展且环保的方法来合成 2- 和 4- 取代的苄基哌啶,包括 (2-(苯甲氧基)吡啶-4-基)甲醇。该过程涉及使用 Pd/C 催化剂进行程序升温脱氧和杂芳环饱和,突出了温度、酸度和底物结构在选择性中的重要性 (Ágai 等人,2004).
催化还原与合成: Yamanaka (1959) 报道了类似于 (2-(苯甲氧基)吡啶-4-基)甲醇的化合物的催化还原,强调了使用钯碳和雷尼镍作为催化剂的新型反应和合成途径 (Yamanaka,1959).
材料科学与化学
缓蚀剂: Ma 等人 (2017) 研究了 (2-(苯甲氧基)吡啶-4-基)甲醇的衍生物在酸性环境中作为低碳钢缓蚀剂的应用。该研究表明,这些化合物如何有效防止腐蚀,计算化学研究支持它们的实际应用 (Ma 等人,2017).
配合物合成与结构研究: Bourosh 等人 (2018) 使用 (2-(苯甲氧基)吡啶-4-基)甲醇的衍生物合成了配位化合物。他们专注于合成、结构和理化性质,深入了解分子配合物的开发 (Bourosh 等人,2018).
生物催化与绿色化学
- 对映纯醇的生物催化合成: Xu 等人 (2017) 探讨了对映纯醇的生物催化合成,证明了如何使用隐球酵母属全细胞生物催化剂有效合成 (2-(苯甲氧基)吡啶-4-基)甲醇衍生物。这种方法强调了绿色化学在生产手性合成中的作用 (Xu 等人,2017).
属性
IUPAC Name |
(2-phenylmethoxypyridin-4-yl)methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO2/c15-9-12-6-7-14-13(8-12)16-10-11-4-2-1-3-5-11/h1-8,15H,9-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMDSQKHPXSUJSG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=NC=CC(=C2)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-(Benzyloxy)pyridin-4-yl)methanol | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![N-[4-Nitro-2-(trifluoromethyl)phenyl]propane-1,3-diamine hydrochloride, 95%](/img/structure/B6289079.png)
![Calix[8]hydroquinone](/img/structure/B6289080.png)
![Benzyloxycalix[6]arene](/img/structure/B6289091.png)


![4-(5-Cyano-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)butanoic acid](/img/structure/B6289103.png)


